2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyridin-5-ylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a chemical compound with the molecular formula C6H6BrMgN. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valued for its ability to act as a nucleophile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpyridin-5-ylmagnesium bromide is typically synthesized through the reaction of 2-methylpyridine with magnesium in the presence of bromine. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
2-Methylpyridine+Mg+Br2→2-Methylpyridin-5-ylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of 2-Methylpyridin-5-ylmagnesium bromide involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of THF as a solvent helps stabilize the Grignard reagent and facilitates the reaction process.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridin-5-ylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used with 2-Methylpyridin-5-ylmagnesium bromide include aldehydes, ketones, and alkyl halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.
Major Products
The major products formed from reactions involving 2-Methylpyridin-5-ylmagnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction.
Scientific Research Applications
2-Methylpyridin-5-ylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Material Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: It is used in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 2-Methylpyridin-5-ylmagnesium bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in various substrates, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups in aldehydes and ketones, as well as halides in alkyl halides.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Methylmagnesium bromide: A simpler Grignard reagent used for forming carbon-carbon bonds.
Ethylmagnesium bromide: Used in organic synthesis for similar purposes.
Uniqueness
2-Methylpyridin-5-ylmagnesium bromide is unique due to the presence of the pyridine ring, which can participate in additional coordination chemistry and provide different reactivity compared to simpler Grignard reagents.
Properties
IUPAC Name |
magnesium;6-methyl-3H-pyridin-3-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEZABHTLNZJQD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=[C-]C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.